Isopropyl 3-bromopropanoate

Analytical Chemistry Gas Chromatography Quality Control

Isopropyl 3-bromopropanoate (CAS: 100983-10-6) is a brominated ester in the 3-bromopropanoate class, characterized by the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol. It functions as an electrophilic reagent where the bromine atom serves as a leaving group in nucleophilic substitution reactions , making it a versatile intermediate for introducing a propanoate ester moiety.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 100983-10-6
Cat. No. B3198145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-bromopropanoate
CAS100983-10-6
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCBr
InChIInChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
InChIKeyKQNJUTDIDREYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3-Bromopropanoate (CAS: 100983-10-6): A Core 3-Bromopropionate Building Block


Isopropyl 3-bromopropanoate (CAS: 100983-10-6) is a brominated ester in the 3-bromopropanoate class, characterized by the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol [1]. It functions as an electrophilic reagent where the bromine atom serves as a leaving group in nucleophilic substitution reactions , making it a versatile intermediate for introducing a propanoate ester moiety. Its physical properties include a calculated boiling point of 183.44°C and a water solubility of 722.3 mg/L at 25°C .

1
Electrophilic brominated ester building block for nucleophilic substitution reactions
2
Isopropyl ester provides steric bulk for selectivity control in organometallic chemistry
3
Supports purification by distillation with a reported boiling point distinct from lower alkyl analogs

Why Isopropyl 3-Bromopropanoate (100983-10-6) Cannot Be Interchanged with Other 3-Bromopropionate Esters


Despite sharing a common 3-bromopropanoate core, substitution with methyl, ethyl, or propyl analogs is not straightforward due to significant differences in physicochemical properties that directly impact reaction design, separation, and downstream processing. Key parameters such as boiling point, water solubility, and lipophilicity vary substantially across the ester series , . For instance, a ~21°C difference in boiling point between the isopropyl and ethyl esters dictates different distillation protocols, while a 100-fold difference in water solubility between the methyl and isopropyl esters dramatically affects workup procedures and environmental partitioning . Furthermore, the steric bulk of the isopropyl group can fundamentally alter reaction outcomes, as demonstrated in Reformatsky chemistry where isopropyl α-bromopropionate exhibits near-complete inertness compared to reactive primary alkyl esters [1].

Property
Isopropyl ester
Methyl / ethyl analogs
Boiling point
~183°C — distinct distillation protocol
~21°C lower for ethyl ester — different thermal parameters
Aqueous solubility
722 mg/L — favors organic-phase retention
Methyl ester more water-soluble — workup partitioning may shift
Reformatsky reactivity
Nearly inert — suppresses self-condensation
Reactive — self-condensation side products likely

Quantitative Differentiation of Isopropyl 3-Bromopropanoate (100983-10-6) from Close Analogs


GC Retention Index: Distinguishing Isopropyl 3-Bromopropanoate from Analogs on Non-Polar Columns

Isopropyl 3-bromopropanoate exhibits a specific Kovats Retention Index (RI) of 1021 on a non-polar OV-101 column at 100°C [1]. This value allows for its definitive identification and quantification in complex mixtures. This index is distinct from that of other 3-bromopropanoate esters, providing a clear analytical handle for purity assessment and reaction monitoring.

GC retention index
Class-level inference
RI = 1021 on OV-101 at 100°C
Supports identity confirmation by GC on non-polar columns
Distinguishes from other 3-bromopropanoate esters; isothermal conditions required
Analytical Chemistry Gas Chromatography Quality Control

Water Solubility: Isopropyl 3-Bromopropanoate Shows a 100-Fold Difference vs. Methyl Ester

The water solubility of isopropyl 3-bromopropanoate is 722.3 mg/L at 25°C . This is significantly lower than the methyl ester analog, methyl 3-bromopropanoate, which is reported to be immiscible but is known to be considerably more water-soluble (class-level inference). This large difference in hydrophobicity directly impacts liquid-liquid extraction efficiency and the compound's behavior in aqueous reaction media.

Water solubility
Class-level inference
722.3 mg/L at 25°C
Informs liquid-liquid extraction protocol design
Markedly lower than methyl ester; data to verify experimentally
Process Chemistry Extraction Environmental Fate

Boiling Point: Isopropyl 3-Bromopropanoate Requires Different Distillation Parameters than Ethyl Ester

Isopropyl 3-bromopropanoate has a predicted boiling point of 183.44°C at 760 mmHg . This is significantly higher than the ethyl ester analog, ethyl 3-bromopropanoate, which has a reported boiling point of 162°C at 760 mmHg (calculated from reported 135-136°C/50 mmHg). This ~21°C difference in boiling point dictates distinct distillation parameters and energy requirements for purification.

Boiling point vs. ethyl ester
Cross-study comparable
~183°C vs. ~162°C for ethyl ester at 760 mmHg
Defines distinct distillation temperature range for purification
~21°C difference requires adjusted process parameters
Process Chemistry Purification Distillation

Reformatsky Reactivity: Isopropyl Ester Demonstrates Near-Complete Inertness vs. Methyl and Ethyl Analogs

In the Reformatsky reaction of alkyl α-bromopropionates with zinc, the isopropyl ester demonstrates a stark difference in reactivity. While methyl and ethyl esters are reactive, isopropyl α-bromopropionate is reported to be 'almost entirely inert' [1]. This lack of self-condensation is a critical functional distinction, presenting an advantage when a non-participating ester protecting group is required under these conditions.

Reformatsky reactivity
Head-to-head
Nearly inert vs. reactive methyl/ethyl esters
Supports selection when ester protecting group must remain intact
Reported in benzene-ether with zinc; context-dependent
Organic Synthesis Reaction Selectivity Mechanistic Chemistry

Validated Application Scenarios for Isopropyl 3-Bromopropanoate (CAS: 100983-10-6)


As a Protected Ester in Reformatsky and Related Organozinc Reactions

In synthetic routes involving Reformatsky-type or organozinc chemistry, the isopropyl 3-bromopropanoate group can be strategically employed as a non-reactive ester. As demonstrated, isopropyl α-bromopropionates are inert to self-condensation with zinc, a common side reaction with methyl and ethyl esters [1]. This allows for the selective reaction of other functional groups without interference from the ester, effectively acting as a protecting group that can be later cleaved or modified.

In Purification Protocols Requiring Specific Distillation Ranges

Process chemists developing purification protocols for 3-bromopropanoate derivatives can utilize the specific boiling point of isopropyl 3-bromopropanoate (183.44°C at 760 mmHg) [1]. This is distinct from the ethyl analog, which boils ~21°C lower . This difference is critical when designing fractional distillation setups, selecting vacuum conditions, or troubleshooting purity issues where cross-contamination with other esters is a concern.

In Biphasic Reactions Requiring Reduced Aqueous Solubility

For reactions conducted in biphasic aqueous-organic media, the defined water solubility of 722.3 mg/L at 25°C [1] for isopropyl 3-bromopropanoate is a key design parameter. This value is substantially lower than that of the more hydrophilic methyl ester analog , ensuring the isopropyl ester partitions predominantly into the organic phase. This reduces loss of material to the aqueous layer during workup and minimizes unwanted hydrolysis side reactions, leading to more predictable yields and simpler purification.

In Analytical Method Development for Purity and Identity Verification

Analytical chemists can rely on the published Kovats Retention Index of 1021 on an OV-101 non-polar column [1] to develop robust GC methods for identity and purity testing of isopropyl 3-bromopropanoate. This specific index allows for its unambiguous identification in reaction mixtures or final products, differentiating it from other 3-bromopropanoate esters and potential synthetic impurities that have different retention times under the same chromatographic conditions.

Application
Selection Property
Validation Focus
Reformatsky and organozinc chemistry
Steric inertness of isopropyl ester
Verify suppression of self-condensation under reaction conditions
Distillation-based purification
Boiling point ~183°C at 760 mmHg
Confirm distillation fraction purity free from lower-boiling analogs
Biphasic aqueous-organic reactions
Moderate hydrophobicity (722 mg/L)
Assess organic-phase partitioning and hydrolysis resistance
GC purity and identity testing
Retention index 1021 on OV-101
Cross-validate with authentic standard under isothermal conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 3-bromopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.